molecular formula C10H15N B1348386 2,4,6-Trimethylbenzylamine CAS No. 40393-99-5

2,4,6-Trimethylbenzylamine

Cat. No.: B1348386
CAS No.: 40393-99-5
M. Wt: 149.23 g/mol
InChI Key: DGSRAILDFBJNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzylamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzylamine, where three methyl groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylbenzylamine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with trimethylbenzyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,6-trimethylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired amine product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzylamine structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in a suitable solvent like toluene.

Major Products Formed

    Oxidation: 2,4,6-Trimethylbenzaldehyde or 2,4,6-Trimethylbenzoic acid.

    Reduction: Various amines or hydrocarbons depending on the specific reaction conditions.

    Substitution: Derivatives with different functional groups attached to the benzylamine structure.

Scientific Research Applications

2,4,6-Trimethylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzylamine involves its interaction with various molecular targets. In chemical reactions, the amine group can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is crucial in many of its applications, including organic synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethoxybenzylamine
  • 4-tert-Butylbenzylamine
  • N-Isopropylbenzylamine
  • Benzylamine

Uniqueness

2,4,6-Trimethylbenzylamine is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from other benzylamine derivatives and can affect its behavior in chemical reactions and applications.

Properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332514
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40393-99-5
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trimethylbenzyl chloride (5 g, 29.7 mmol) in DMSO (20 mL) was added sodium azide (2.9 g, 44.6 mmol). The mixture was heated at 60° C. for 3 h before it was allowed to cool to rt and poured to water (200 mL). The resulted precipitate was filtered dissolved in wet THF (50 mL) followed by the addition of triphenylphosphine (15.6, 59.4 mmol). The mixture was heated under reflux for 3 h and the volatiles were evaporated. The residue was added to 1 N HCl (200 mL) and the solids were filtered off. The filtrate was basified and the resulted precipitate was filtered, dried under vacuum to give 2,4,6-trimethylbenzylamine (2.7 g, 61% yleld).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
59.4 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylbenzylamine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzylamine
Reactant of Route 3
Reactant of Route 3
2,4,6-Trimethylbenzylamine
Reactant of Route 4
Reactant of Route 4
2,4,6-Trimethylbenzylamine
Reactant of Route 5
Reactant of Route 5
2,4,6-Trimethylbenzylamine
Reactant of Route 6
Reactant of Route 6
2,4,6-Trimethylbenzylamine
Customer
Q & A

Q1: Why is the use of 2,4,6-Trimethylbenzylamine significant in the synthesis of the imine ligand described in the paper?

A1: this compound plays a crucial role in preventing unwanted reactions in the synthesized imine ligand. The methyl groups in the ortho positions of the benzene ring serve a critical purpose. They block these positions, preventing cyclopalladation, a reaction where palladium (Pd) forms a bond with the carbon atom of the benzene ring. Additionally, the absence of β-hydrogen atoms in the this compound structure eliminates the possibility of imine-enamine rearrangement. These structural features ensure that the reaction with [PdCl2(C6H5CN)2] yields the desired complex, trans-[PdCl2(2,4,6Me3C6H2CH2N@CHtBu)2] (2), with the imine ligands in a trans-coordination around the palladium center, as confirmed by X-ray crystallography [].

Q2: Could you elaborate on the concept of imine-enamine tautomerism and why its avoidance is important in this specific research context?

A2: Imine-enamine tautomerism is a chemical equilibrium where an imine, containing a carbon-nitrogen double bond (C=N), can rearrange into an enamine, containing a carbon-carbon double bond (C=C) adjacent to an amine group (C-N). This rearrangement can occur when a hydrogen atom is present on the carbon atom next to the imine group (the β-carbon). In the study, using this compound, which lacks β-hydrogens, effectively prevents this tautomerism. This is crucial because the researchers aimed to synthesize a specific imine ligand with controlled coordination properties. The presence of an enamine tautomer could lead to undesired side reactions or alter the ligand's binding mode with the palladium metal center, compromising the study's objectives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.